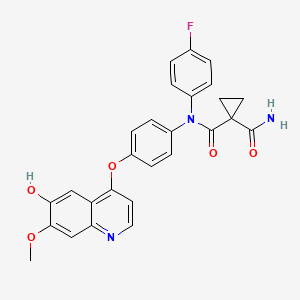
N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound that features a quinoline moiety, a fluorophenyl group, and a cyclopropane dicarboxamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Cyclopropane Dicarboxamide: This step involves the reaction of a suitable cyclopropane derivative with amines to form the dicarboxamide structure.
Coupling Reactions: The final step involves coupling the quinoline moiety with the fluorophenyl group and the cyclopropane dicarboxamide through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the quinoline ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the dicarboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a quinone derivative, while reduction of the dicarboxamide could yield a primary amine.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe due to the quinoline moiety.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the fluorophenyl group can enhance binding affinity to certain proteins. The cyclopropane dicarboxamide structure may contribute to the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- N-(4-fluorophenyl)-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
- N-(4-methoxyphenyl)-N-(4-((6-hydroxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide is unique due to the presence of both the fluorophenyl and quinoline moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential as a versatile tool in scientific research and industrial applications.
属性
分子式 |
C27H22FN3O5 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
1-N'-(4-fluorophenyl)-1-N'-[4-(6-hydroxy-7-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-15-21-20(14-22(24)32)23(10-13-30-21)36-19-8-6-18(7-9-19)31(17-4-2-16(28)3-5-17)26(34)27(11-12-27)25(29)33/h2-10,13-15,32H,11-12H2,1H3,(H2,29,33) |
InChI 键 |
XMYOMCKFESFQQP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1O)OC3=CC=C(C=C3)N(C4=CC=C(C=C4)F)C(=O)C5(CC5)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


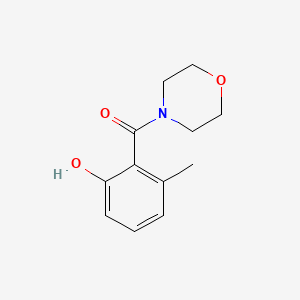
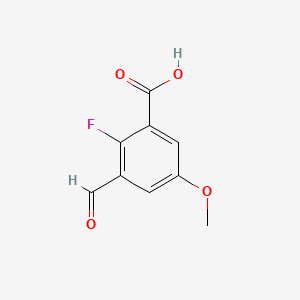

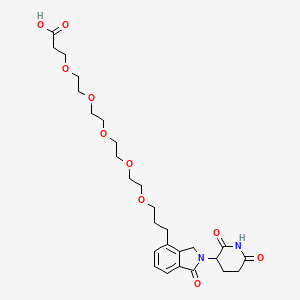



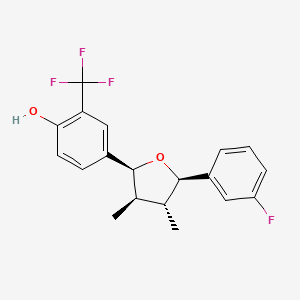
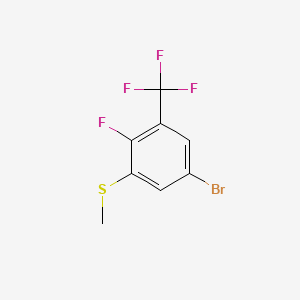
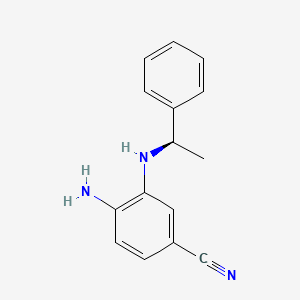
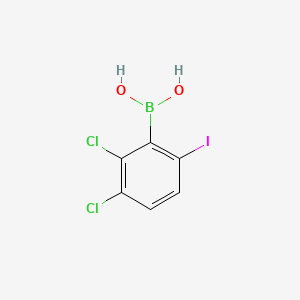
![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
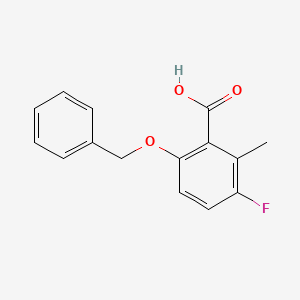
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)
